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Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes
and obesity, as well as inflammatory conditions.[1][2] GPR120 is activated by medium and
long-chain fatty acids, particularly omega-3 fatty acids.[3][4] Its activation triggers a cascade of
intracellular signaling events that mediate potent anti-inflammatory and insulin-sensitizing
effects.[5][6] This document provides detailed protocols for establishing a robust cell-based
screening model to identify and characterize novel GPR120 agonists.

GPR120 is known to couple to Gg and B-arrestin 2-mediated pathways.[2][6][7] Upon agonist
binding, GPR120 activates the Gaqg protein, leading to the stimulation of phospholipase C
(PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
induces the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient
increase in intracellular calcium concentration.[8] Concurrently, agonist-bound GPR120 can be
phosphorylated, leading to the recruitment of B-arrestin 2. The GPR120-3-arrestin 2 complex
can internalize and initiate downstream signaling pathways that are largely responsible for the
anti-inflammatory effects of GPR120 activation.[9][3][10][11]

This application note details two primary functional assays for screening GPR120 agonists: a
calcium mobilization assay to probe Gag-mediated signaling and a [3-arrestin recruitment assay
to assess the alternative signaling pathway.
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GPR120 Signaling Pathway

The activation of GPR120 by an agonist initiates two main signaling cascades, as depicted in
the diagram below. The Gaq pathway leads to an increase in intracellular calcium, while the f3-
arrestin pathway is crucial for mediating anti-inflammatory responses.
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Caption: GPR120 signaling pathways.
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Experimental Protocols

A successful GPR120 agonist screening campaign relies on robust and reproducible cell-based
assays. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are
commonly used for stably expressing the human GPR120 receptor.[12][13][14]

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following
GPR120 activation by an agonist. It is a direct measure of Gaqg pathway activation.[12][13] The
use of fluorescent calcium indicators, such as Fluo-4 AM, allows for a high-throughput
compatible readout.[15][16]

Materials:

o HEK293 or CHO cells stably expressing human GPR120 (e.g., from a commercial vendor or
developed in-house).

o Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine
Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
e Fluo-4 AM calcium indicator dye.

e Probenecid (to prevent dye leakage from cells).

o Reference GPR120 agonist (e.g., TUG-891).[7]

e Test compounds.

e Black, clear-bottom 96-well or 384-well microplates.

o Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR,
FlexStation).[15][17]

Protocol:
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Cell Plating:
o Culture GPR120-expressing cells to ~80-90% confluency.

o Harvest cells and seed them into black, clear-bottom microplates at a density of 20,000-
40,000 cells per well.

o Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

Dye Loading:

o Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.

o Aspirate the cell culture medium from the wells.

o Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
Compound Preparation:

o Prepare serial dilutions of the reference agonist and test compounds in assay buffer.
Measurement of Calcium Flux:

o Place the cell plate and the compound plate into the fluorescence plate reader.

o Set the instrument to measure fluorescence intensity (excitation ~488 nm, emission ~525
nm) over time.[15]

o Establish a stable baseline reading for 10-20 seconds.
o The instrument's automated pipettor should then add the compounds to the cell plate.

o Continue to measure the fluorescence signal for an additional 60-120 seconds to capture
the peak calcium response.

Data Analysis:

o The change in fluorescence intensity (AF) is calculated by subtracting the baseline
fluorescence from the peak fluorescence.
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o Plot the AF against the compound concentration and fit the data to a sigmoidal dose-
response curve to determine the EC50 value (the concentration of agonist that gives half-
maximal response).

B-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and [-arrestin 2 upon agonist
stimulation. Several commercial technologies are available, such as the PathHunter® [3-
arrestin assay, which is based on enzyme fragment complementation.[18][19]

Principle of the PathHunter® Assay: The GPR120 receptor is tagged with a small enzyme
fragment (ProLink™), and (-arrestin is tagged with the larger enzyme acceptor (EA) fragment
of B-galactosidase. Agonist-induced recruitment of B-arrestin to the receptor brings the two
enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a
chemiluminescent signal.[19]

Materials:

o PathHunter® eXpress GPR120 CHO-K1 (B-Arrestin GPCR Assay kit (or similar).[18] This kit
typically includes cryopreserved cells, cell plating media, detection reagents, and assay
plates.

o Reference GPR120 agonist (e.g., TUG-891).
e Test compounds.
o Chemiluminescence-capable plate reader.
Protocol:
o Cell Handling (as per kit instructions):
o Rapidly thaw the cryopreserved cells.
o Plate the cells in the provided microplates and media.

o Incubate for the recommended time (typically 18-24 hours) at 37°C and 5% CO2.
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o Compound Addition:

o Prepare serial dilutions of the reference agonist and test compounds in the appropriate
assay buffer.

o Add the compounds to the cells and incubate for 60-90 minutes at 37°C.
 Signal Detection:
o Prepare the detection reagent mixture according to the manufacturer's protocol.
o Add the detection reagent to each well.
o Incubate at room temperature for 60 minutes to allow for signal development.
e Measurement:
o Read the chemiluminescent signal using a plate reader.
o Data Analysis:
o Plot the relative light units (RLU) against the compound concentration.
o Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow and Data Presentation

A logical workflow is essential for an efficient screening campaign. The following diagram
illustrates a typical workflow for identifying and characterizing GPR120 agonists.
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Caption: GPR120 agonist screening workflow.

Data Summary

The following tables provide examples of expected data for known GPR120 agonists and a

summary of commercially available assay Kkits.

Table 1: Potency of Known GPR120 Agonists
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Compound Assay Type Cell Line EC50 (nM) Reference
Calcium )

TUG-891 o hGPR120-CHO Varies by study [13]
Mobilization
B-Arrestin hGPR120- )

TUG-891 ) Varies by study [7]
Recruitment HEK293
Calcium hGPR120-

Compound 4x o Good Potency [12]
Mobilization HEK293
B-Arrestin hGPR120-CHO-

Compound 4x ) Good Potency [12]
Recruitment K1

GSK137647A Reporter Assay Not Specified Potent Agonist [4]

Table 2: Commercially Available GPR120 Screening Assays

Assay Name Vendor Principle Readout
FFAR4 (GPR120) ) Reverse transfection )

) Cayman Chemical Luminescence
Reporter Assay Kit reporter assay
PathHunter® eXpress

] Enzyme Fragment o
GPR120 CHO-K1 @3- DiscoverX Chemiluminescence

] Complementation
Arrestin GPCR Assay

FLIPR Calcium

Mobilization Assays

Molecular Devices Fluorescence Fluorescence

Conclusion

The cell-based screening models described in this application note provide a robust framework
for the discovery and characterization of novel GPR120 agonists. The calcium mobilization
assay serves as an excellent primary screen for Gag-coupled activity, while the (-arrestin
recruitment assay provides crucial information on an alternative, therapeutically relevant
signaling pathway. By following these detailed protocols, researchers can effectively identify
promising lead compounds for the development of new therapies targeting GPR120.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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